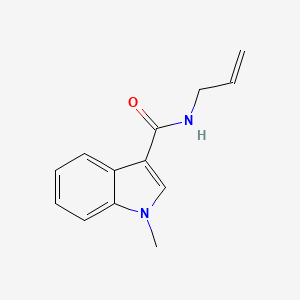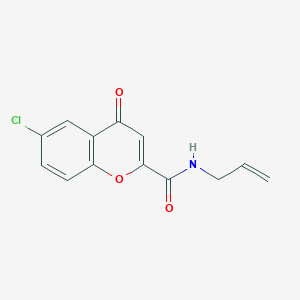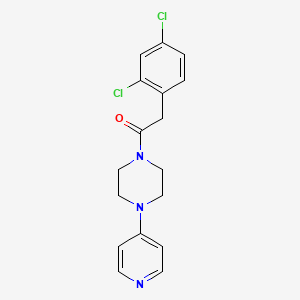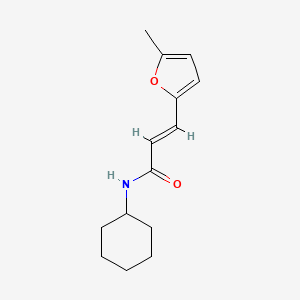![molecular formula C21H23N3O B7644529 (1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a psychoactive substance that has been studied for its potential therapeutic properties. MIPT is a research chemical that is not approved for human consumption and is only intended for scientific research purposes.
Wirkmechanismus
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has affinity for the dopamine and norepinephrine receptors. These interactions lead to altered neurotransmitter activity in the brain, resulting in changes in perception, mood, and behavior.
Biochemical and physiological effects:
This compound has been shown to produce a range of effects, including altered perception of time, enhanced sensory experiences, and changes in mood and thought processes. It has also been associated with changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has several advantages for use in lab experiments, including its potency, selectivity for certain receptors, and ability to produce consistent effects. However, its psychoactive properties make it difficult to control for variables such as set and setting, and its use in animal studies may raise ethical concerns.
Zukünftige Richtungen
There are several potential future directions for research on (1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone, including further exploration of its therapeutic potential for mental health disorders and cancer treatment. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse and addiction. Finally, research on the structural and pharmacological properties of this compound may lead to the development of new compounds with similar or improved therapeutic properties.
Synthesemethoden
The synthesis of (1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone involves the reaction of 1-methylindole-3-carboxaldehyde with 4-(2-methylphenyl)piperazine in the presence of a reducing agent. The resulting product is then purified through various methods such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been studied for its potential therapeutic properties in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(1-methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-7-3-5-9-19(16)23-11-13-24(14-12-23)21(25)18-15-22(2)20-10-6-4-8-17(18)20/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHOCMIRBRJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)




![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)


![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)



![N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-2-fluorobenzamide](/img/structure/B7644513.png)
![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)